molecular formula C36H39NO6 B12318079 N-((2S,3R,4R,5S,6R)-2,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide CAS No. 91927-50-3

N-((2S,3R,4R,5S,6R)-2,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide

Cat. No.: B12318079
CAS No.: 91927-50-3
M. Wt: 581.7 g/mol
InChI Key: XYWAVJMRMSMGKO-UHFFFAOYSA-N
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Description

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-alpha-D-glucopyranoside is a biochemical reagent extensively used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant in the study of carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-alpha-D-glucopyranoside typically involves the protection of hydroxyl groups followed by glycosylation. The process begins with the protection of the hydroxyl groups of a glucosamine derivative using benzyl groups. The acetamido group is introduced through acetylation. The final product is obtained by glycosylation of the protected glucosamine with benzyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as sodium azide or thiol compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can yield deprotected glucosamine derivatives .

Scientific Research Applications

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-alpha-D-glucopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-alpha-D-glucopyranoside involves its interaction with glycosyltransferases and glycosidases. These enzymes recognize the compound as a substrate and catalyze the transfer or removal of glycan moieties. The molecular targets include various glycoproteins and glycolipids involved in cell signaling and recognition pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-alpha-D-glucopyranoside is unique due to its specific structure, which allows it to be used in a wide range of biochemical assays and research applications. Its multiple benzyl protective groups make it a versatile intermediate in the synthesis of complex glycans and glycosides .

Properties

IUPAC Name

N-[2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39NO6/c1-27(38)37-33-35(41-24-30-18-10-4-11-19-30)34(40-23-29-16-8-3-9-17-29)32(26-39-22-28-14-6-2-7-15-28)43-36(33)42-25-31-20-12-5-13-21-31/h2-21,32-36H,22-26H2,1H3,(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWAVJMRMSMGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90310807
Record name NSC231914
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91927-50-3
Record name NSC231914
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231914
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC231914
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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